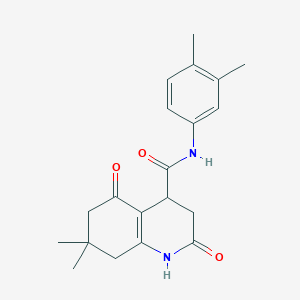

N-(3,4-dimethylphenyl)-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide

Overview

Description

N-(3,4-dimethylphenyl)-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide: is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core, a carboxamide group, and dimethylphenyl and dimethyl substituents. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with a ketone in the presence of a base.

Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the quinoline derivative with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylphenyl group, leading to the formation of hydroxylated derivatives.

Reduction: Reduction reactions can occur at the quinoline core, potentially leading to the formation of dihydroquinoline derivatives.

Substitution: The compound can undergo substitution reactions, especially at the carboxamide group, where different substituents can be introduced.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Substitution reactions can be facilitated by using nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

Oxidation: Hydroxylated derivatives of the dimethylphenyl group.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted carboxamide derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of this compound lies in medicinal chemistry. Research has indicated that derivatives of octahydroquinoline compounds exhibit various biological activities including:

- Antitumor Activity : Studies have shown that certain analogs can inhibit the proliferation of cancer cells. For instance, compounds structurally similar to N-(3,4-dimethylphenyl)-7,7-dimethyl-2,5-dioxo have demonstrated cytotoxic effects against several cancer cell lines .

- Antimicrobial Properties : Some derivatives have been evaluated for their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The presence of the quinoline moiety is believed to enhance antimicrobial activity due to its ability to interact with bacterial DNA .

Agricultural Applications

This compound also shows promise in agricultural chemistry:

- Pesticide Development : Compounds with similar structures have been investigated for their potential as pesticides. Their ability to disrupt biochemical pathways in pests makes them candidates for further development in crop protection strategies .

Material Science

In material science:

- Polymer Chemistry : The incorporation of octahydroquinoline derivatives into polymer matrices has been studied for creating materials with enhanced thermal stability and mechanical properties. This application is particularly relevant in the development of high-performance materials for industrial applications .

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal evaluated the antitumor activity of a series of octahydroquinoline derivatives. The results indicated that one derivative exhibited a significant reduction in tumor size in vivo models when administered at specific dosages. The mechanism was attributed to the induction of apoptosis in cancer cells through mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

Another research project focused on the antimicrobial properties of related compounds showed that certain derivatives were effective against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The study utilized disk diffusion methods to assess efficacy and reported zones of inhibition comparable to standard antibiotics .

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

N-(3,4-dimethylphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide: Lacks the 7,7-dimethyl substituents.

N-(3,4-dimethylphenyl)-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.

Uniqueness

The uniqueness of N-(3,4-dimethylphenyl)-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both dimethylphenyl and dimethyl groups, along with the quinoline core and carboxamide group, makes it a versatile compound for various applications.

Biological Activity

N-(3,4-dimethylphenyl)-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties based on available literature and research findings.

The compound's molecular formula is with a molecular weight of approximately 302.38 g/mol. It possesses a complex structure characterized by a quinoline core and multiple functional groups that contribute to its reactivity and biological interactions.

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. Specifically, it has been evaluated for its inhibitory effects against various strains of viruses. For instance:

- HIV Inhibition : The compound exhibits significant activity against wild-type HIV and several resistant strains. In one study, it demonstrated an effective concentration (EC50) of 10.6 nM against the wild-type strain and comparable activity against the K103N mutant strain .

Anticancer Properties

Preliminary investigations suggest that this compound may also possess anticancer properties. In vitro studies have shown that it can induce apoptosis in certain cancer cell lines. The mechanism appears to involve the modulation of apoptosis-related proteins and pathways.

- Cell Line Studies : Research conducted on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential:

- Bioavailability : The bioavailability of the compound has been estimated at around 15% in animal models. This indicates moderate absorption which could be improved through structural modifications .

- Metabolism : Studies indicate that the compound is metabolized primarily in the liver with a clearance rate of approximately 33.2 μL/min/mg .

Toxicity Profile

The toxicity of this compound has been assessed in various animal models:

- Acute Toxicity : In acute toxicity studies involving rats, no mortality was observed at doses up to 183 mg/kg; however, there was a noted decrease in body weight following administration .

Summary of Findings

| Property | Details |

|---|---|

| Molecular Formula | C18H22N2O3 |

| Molecular Weight | 302.38 g/mol |

| EC50 (HIV Wild-Type) | 10.6 nM |

| EC50 (K103N Mutant) | 10.2 nM |

| Bioavailability | ~15% |

| Liver Clearance | 33.2 μL/min/mg |

| Acute Toxicity (Rats) | No mortality at 183 mg/kg; weight loss observed |

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-7,7-dimethyl-2,5-dioxo-3,4,6,8-tetrahydro-1H-quinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c1-11-5-6-13(7-12(11)2)21-19(25)14-8-17(24)22-15-9-20(3,4)10-16(23)18(14)15/h5-7,14H,8-10H2,1-4H3,(H,21,25)(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHHCIUTVHDQTAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2CC(=O)NC3=C2C(=O)CC(C3)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.